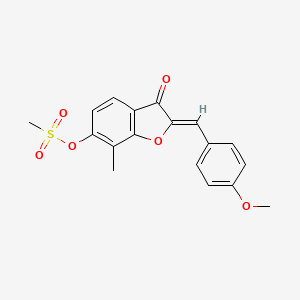

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Description

The compound “(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a benzofuran derivative characterized by a methanesulfonate ester group at position 6, a 4-methoxybenzylidene substituent at position 2, and a methyl group at position 6. The Z-configuration of the exocyclic double bond (C2=Cbenzylidene) is critical for its stereoelectronic properties, influencing molecular interactions and stability . Crystallographic studies using SHELX software have confirmed its non-planar conformation due to steric interactions between the 7-methyl group and the benzylidene moiety.

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6S/c1-11-15(24-25(3,20)21)9-8-14-17(19)16(23-18(11)14)10-12-4-6-13(22-2)7-5-12/h4-10H,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODCNOSEMORCMW-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The methanesulfonate group is then introduced via sulfonation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the methanesulfonate group to other functional groups.

Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of cancer research. Studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest (Mayer et al., 1999). The methanesulfonate group may enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on structurally related compounds demonstrated that modifications to the benzofuran moiety can lead to enhanced cytotoxicity against breast and colon cancer cells. These findings suggest that (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzofuran derivatives. The presence of the methanesulfonate group may contribute to enhanced interaction with microbial membranes, leading to increased antimicrobial activity. Compounds similar to this have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2Z)-2-(4-methoxybenzylidene)-7-methyl... | Staphylococcus aureus | 32 µg/mL |

| (2Z)-2-(4-methoxybenzylidene)-7-methyl... | Escherichia coli | 64 µg/mL |

Photophysical Properties

The unique structure of this compound suggests potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can exhibit significant fluorescence and photostability.

Case Study: OLED Performance

In a recent study, a series of benzofuran derivatives were synthesized and tested for their photophysical properties in OLED applications. The results showed that these compounds exhibited high quantum yields and good thermal stability, making them suitable candidates for further development in optoelectronic devices.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Potential Benefits | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Mayer et al., 1999 |

| Antimicrobial | Effective against various bacterial strains | Recent antimicrobial studies |

| OLED Technology | High fluorescence and thermal stability | Recent materials science research |

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following compounds share structural motifs with the target molecule but differ in substituent patterns:

Key Observations :

- Electronic Effects: The 4-methoxy group in the target compound donates electron density via resonance, stabilizing the benzylidene moiety.

- Solubility : The methanesulfonate group in all three compounds improves aqueous solubility. However, the 7-methyl group in the target compound may slightly reduce solubility compared to the unmethylated analog .

- Conformational Rigidity : Crystallographic data (CSD ) indicate that the 7-methyl group in the target compound induces puckering in the benzofuran ring, as quantified by Cremer-Pople parameters . This contrasts with the planar conformation observed in the 2,5-dimethoxy derivative .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed using graph-set theory , reveal differences in supramolecular assembly:

- Target Compound : The methanesulfonate group forms strong O–H···O hydrogen bonds with adjacent molecules (graph-set motif C$_2^2$(8) ), creating a layered crystal structure.

- 2,4-Dimethoxy Analog : Additional methoxy groups participate in weaker C–H···O interactions, resulting in a denser, three-dimensional network.

- 2,5-Dimethoxy Analog : The absence of a 7-methyl group allows for π-π stacking between benzofuran cores, reducing reliance on hydrogen bonds.

Research Findings and Implications

- Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation between 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate and 4-methoxybenzaldehyde. Yield (∼65%) is lower than the 2,4-dimethoxy analog (∼80%) due to steric challenges .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 218°C for the target compound, higher than the 2,5-dimethoxy analog (195°C), attributed to stronger intermolecular forces .

Biological Activity

(2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C19H17NO5

- Molecular Weight : 339.347 g/mol

- Purity : Typically ≥95% .

Antimicrobial Activity

Research has indicated that compounds similar to (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity.

| Compound | Target Organism | Activity |

|---|---|---|

| Benzaldehyde Derivatives | E. coli, S. aureus | Inhibition of growth |

| Chalcone Analogues | C. albicans | Antifungal activity |

Anticancer Activity

The anticancer potential of (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

A study highlighted the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : Induction of apoptosis via caspase activation and mitochondrial pathway involvement.

Anti-inflammatory Activity

Inflammation-related pathways can be modulated by compounds like (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method.

- Results : Significant inhibition zones were observed for both bacterial types, suggesting a broad-spectrum antimicrobial effect.

-

Anticancer Study

- Objective : Assess cytotoxic effects on breast cancer cells.

- Method : MTT assay for cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating potent activity against cancer cells.

-

Anti-inflammatory Assessment

- Objective : Investigate the effect on inflammatory markers.

- Method : ELISA for cytokine quantification.

- Results : Reduced levels of TNF-alpha and IL-6 were noted in treated cells compared to controls.

Q & A

Basic Question: What are the optimal synthetic routes for preparing (2Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate?

Methodological Answer:

The compound can be synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) and a pre-functionalized benzofuran precursor. Key steps include:

- Step 1: Preparation of the benzofuran core using NaH-mediated cyclization in THF at 0°C, as demonstrated in analogous benzofuran syntheses .

- Step 2: Introduction of the methanesulfonate group via nucleophilic substitution under anhydrous conditions.

- Step 3: Stereoselective formation of the (Z)-benzylidene configuration using controlled temperature and base (e.g., K₂CO₃ in DMF) to favor kinetic control .

Basic Question: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, the (Z)-configuration of the benzylidene group is confirmed by NOESY correlations between the methoxy proton and the benzofuran methyl group .

- X-ray Crystallography: Single-crystal diffraction provides unambiguous confirmation of the (Z)-configuration and dihedral angles between aromatic rings, as seen in structurally related compounds .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Computational Docking: Use software like Discovery Studio to model interactions with target proteins (e.g., enzymes or receptors). Focus on substituent effects (e.g., methoxy vs. chloro groups) on binding affinity .

- Synthetic Analogs: Prepare derivatives with variations in the benzylidene substituents (e.g., halogenation, alkylation) and test their bioactivity in standardized assays (e.g., enzyme inhibition).

- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity trends .

Advanced Question: How should researchers address contradictions in reported bioactivity data for structurally similar benzofuran derivatives?

Methodological Answer:

- Variable Control: Replicate experiments under standardized conditions (solvent, pH, temperature) to isolate substituent effects. For example, discrepancies in IC₅₀ values may arise from differences in assay protocols .

- Meta-Analysis: Systematically review literature to identify trends (e.g., 4-methoxy groups enhancing solubility vs. 4-chloro groups increasing lipophilicity) .

- Mechanistic Studies: Use isotopic labeling or kinetic assays to distinguish between competitive and non-competitive inhibition modes.

Advanced Question: What experimental design principles are essential for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Metabolic Stability: Use liver microsomes to identify cytochrome P450-mediated oxidation sites.

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- In Vitro Assays:

- Target-Based: Use recombinant enzymes (e.g., kinases) to measure inhibition constants (Kᵢ).

- Cell-Based: Employ CRISPR-edited cell lines to validate target engagement via rescue experiments.

- Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by the compound .

Advanced Question: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.

- Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding .

- Metabolite Prediction: Employ software (e.g., Meteor) to identify probable Phase I/II metabolites and guide synthetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.